1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a morpholine ring and a pyrimidine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring.
Introduction of the morpholine group: The morpholine group is introduced through a nucleophilic substitution reaction.
Formation of the pyrimidine base: The pyrimidine base is synthesized through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Used for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Common products include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione:
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: This compound has a similar pyrimidine base but different substituents.
Uniqueness
1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H21N3O5 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-13(9)19)12-6-10(18)11(22-12)8-16-2-4-21-5-3-16/h7,10-12,18H,2-6,8H2,1H3,(H,15,19,20)/t10?,11-,12-/m1/s1 |
InChI Key |
VRKKFNNSVKYYIE-PQDIPPBSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CN3CCOCC3)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN3CCOCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.